molecular formula C20H23FN2O2 B5488746 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide

2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide

Cat. No. B5488746
M. Wt: 342.4 g/mol
InChI Key: QOUDAOUNYVGIGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide, also known as FPBA, is a chemical compound that has been studied for its potential use in scientific research. FPBA belongs to the class of compounds known as selective serotonin receptor modulators.

Mechanism of Action

2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide acts as a selective serotonin receptor modulator by binding to the 5-HT1A receptor and altering its function. The 5-HT1A receptor is a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and neuronal excitability. By modulating the function of the 5-HT1A receptor, 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide can alter the activity of serotonin neurons and regulate the release of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to have a number of biochemical and physiological effects in animal studies. 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to increase serotonin release in the prefrontal cortex and hippocampus, two brain regions that are involved in the regulation of mood and anxiety. 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has also been shown to increase the activity of dopamine and norepinephrine neurons in the brain, which may contribute to its antidepressant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its selective modulation of the 5-HT1A receptor. This allows researchers to study the specific effects of serotonin receptor activation on neuronal function and behavior. However, one limitation of using 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in lab experiments is its potential for off-target effects on other serotonin receptors or neurotransmitter systems. Researchers must carefully control for these potential confounds in their experiments.

Future Directions

There are a number of future directions for research on 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide. One area of interest is the potential use of 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in the treatment of depression, anxiety, and other psychiatric disorders. Further studies are needed to determine the efficacy and safety of 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in human clinical trials. Another area of interest is the potential use of 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide as a tool for studying the role of serotonin receptors in neuronal function and behavior. Future studies may also explore the use of 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide in combination with other drugs or therapies for the treatment of psychiatric disorders.

Synthesis Methods

2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-fluorophenol with benzyl chloride to form 4-fluorophenyl benzyl ether. The benzyl ether is then reacted with piperidine and acetic anhydride to form N-(4-benzylpiperidin-1-yl)acetamide. Finally, the N-(4-benzylpiperidin-1-yl)acetamide is reacted with 4-fluorophenol to form 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide.

Scientific Research Applications

2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has been shown to selectively modulate the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. 2-(4-fluorophenoxy)-N-[4-(1-piperidinyl)benzyl]acetamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

properties

IUPAC Name

2-(4-fluorophenoxy)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2/c21-17-6-10-19(11-7-17)25-15-20(24)22-14-16-4-8-18(9-5-16)23-12-2-1-3-13-23/h4-11H,1-3,12-15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOUDAOUNYVGIGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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